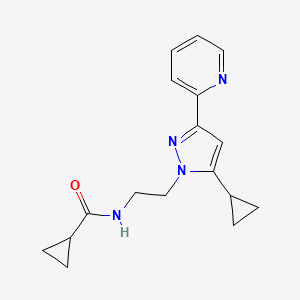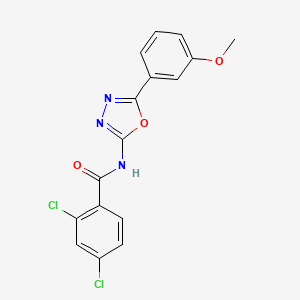
2,4-dichloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dichloro-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anti-cancer agent.
Scientific Research Applications
Anticancer Properties
Research has explored the anticancer potential of 1,3,4-oxadiazole derivatives. A study by Salahuddin et al. (2014) synthesized and evaluated various 1,3,4-oxadiazole derivatives, finding one compound particularly active against breast cancer cells, demonstrating the potential of such derivatives in cancer therapy Salahuddin et al., 2014. Additionally, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing notable anticancer activity against various cancer cell lines, further highlighting the relevance of 1,3,4-oxadiazole derivatives in cancer research Ravinaik et al., 2021.
Antimicrobial and Antibacterial Applications
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been investigated in several studies. Bektaş et al. (2007) synthesized novel 1,3,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to exhibit good or moderate activity against test microorganisms Bektaş et al., 2007. Rai et al. (2009) also synthesized novel 1,3,4-oxadiazoles with significant antibacterial activity, highlighting the potential of such compounds in addressing bacterial infections Rai et al., 2009.
Antiplasmodial Activities
1,3,4-Oxadiazole derivatives have been examined for their effectiveness against Plasmodium falciparum, the causative agent of malaria. Hermann et al. (2021) synthesized new derivatives and tested their activities against different strains of Plasmodium falciparum, revealing several structure-activity relationships and identifying compounds with promising antiplasmodial activity Hermann et al., 2021.
Other Applications
The diverse applications of 1,3,4-oxadiazole derivatives extend beyond the medical field. For example, Han et al. (2010) investigated the mesomorphic behavior and photo-luminescent properties of new mesogens containing 1,3,4-oxadiazole, indicating potential uses in material sciences Han et al., 2010.
properties
IUPAC Name |
2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c1-23-11-4-2-3-9(7-11)15-20-21-16(24-15)19-14(22)12-6-5-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPONUSBADRUEHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2406470.png)
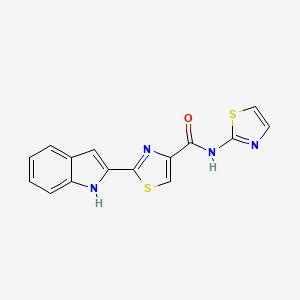
![4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2406472.png)

![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)
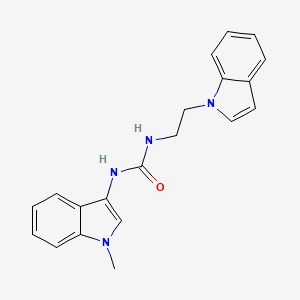
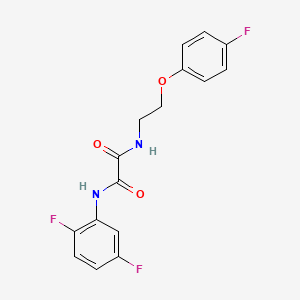

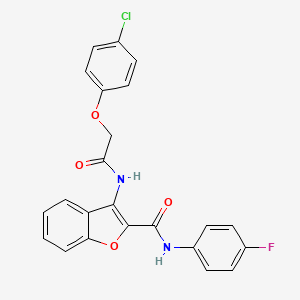
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)
